molecular formula C14H11N3O3 B3096515 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid CAS No. 1286104-27-5

4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid

Cat. No.: B3096515
CAS No.: 1286104-27-5
M. Wt: 269.25 g/mol
InChI Key: CUFZCIPMCJAURP-UHFFFAOYSA-N
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Description

The compound “4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid” is a benzimidazole derivative . Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves various methods. One method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include nucleophilic aromatic substitution . In many cases, the reaction shows poor selectivity in terms of N-1 substitution, which results in the formation of a mixture of 1,2-disubstituted and 2-substituted benzimidazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. For instance, IR spectrum can provide information about the functional groups present in the molecule . NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Angiotensin II Receptor Antagonism

Research on benzimidazole derivatives like 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid has demonstrated their potential as angiotensin II receptor antagonists. This application is crucial in cardiovascular pharmacology, particularly for hypertension and heart failure treatment. Kubo et al. (1993) synthesized various benzimidazolecarboxylic acids and evaluated their angiotensin II antagonistic activity, highlighting the importance of specific structural features for effective receptor binding and antagonism (Kubo et al., 1993).

Enzyme Inhibition in Diabetes Treatment

Compounds similar to this compound have been explored for their role in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1. Latli et al. (2017) developed potent inhibitors for this enzyme, aiming to treat type-2 diabetes, a significant area in metabolic disorder research (Latli et al., 2017).

Crystal Structure Analysis

The crystal structure of benzimidazole derivatives provides valuable insights into their chemical properties and potential applications. Krawczyk et al. (2005) analyzed the crystal structure of 1H-Benzimidazole-2-carboxylic acid monohydrate, revealing its zwitterionic form and hydrogen-bonding capabilities, which are essential for understanding its interaction in various biological systems (Krawczyk et al., 2005).

Supramolecular Chemistry

Benzimidazole derivatives play a crucial role in supramolecular chemistry, as they form various non-covalent interactions, which are vital for designing novel materials and pharmaceuticals. Jin et al. (2014) studied organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole), exemplifying the importance of such interactions in creating diverse molecular structures (Jin et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for benzimidazole derivatives, like this compound, are continuously being explored to improve efficiency and yield. Alcalde et al. (1992) developed a highly efficient one-pot procedure for synthesizing 2-substituted benzimidazoles, demonstrating the versatility of these compounds in chemical synthesis (Alcalde et al., 1992).

Future Directions

The future directions in the research of benzimidazole derivatives could involve the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Additionally, benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-8-11(6-7-15-12(8)13(18)19)20-14-16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFZCIPMCJAURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)OC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700732
Record name 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286104-27-5
Record name 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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